molecular formula C15H11F3N2O B3034695 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile CAS No. 2088941-86-8

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B3034695
CAS No.: 2088941-86-8
M. Wt: 292.26
InChI Key: FIRJBDDTVDMKHK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine core substituted with a phenoxy group, a nitrile, and a trifluoromethyl (CF3) group. The presence of the trifluoromethyl group is a significant pharmacophore in modern agrochemical and pharmaceutical agents, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . This specific molecular architecture, particularly the pyridine-2-carbonitrile scaffold, is commonly explored in the development of potential therapeutic agents. Similar compounds containing the trifluoromethyl group and pyridine ring have been investigated as inhibitors for various enzymes, such as phosphatidylinositol-3-kinase (PI3K) and TRPC6, highlighting the value of this structural class in probing biological pathways . Researchers may find this compound useful as a key intermediate or building block for synthesizing more complex molecules for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRJBDDTVDMKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,5-dimethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate. This intermediate is then subjected to further reactions to introduce the trifluoromethyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phenoxy derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Pyrimidine Carbonitriles

Target Compound
  • Structure: Pyridine core with -CF₃ (position 5), -CN (position 2), and 3,5-dimethylphenoxy (position 3).
  • Key Features: Trifluoromethyl enhances lipophilicity and metabolic stability. Cyano group contributes to hydrogen bonding and electrophilic reactivity.
Pyrimidine Carbonitrile Analog
  • Example: 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (from ).
  • Structure: Pyrimidine core with chloro (-Cl), cyano (-CN), and arylaminopyridylmethoxy substituents.
  • Comparison: Pyrimidine vs. pyridine: Pyrimidine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity. Chloro substituent in the analog may confer different reactivity (e.g., nucleophilic substitution vs. the target’s phenoxy group).

Pyrazole Carbonitriles in Pesticides

Fipronil
  • Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
  • Key Features :
    • Pyrazole core with -CF₃, -CN, and sulfinyl groups.
    • Broad-spectrum insecticide targeting GABA receptors.
  • Comparison :
    • Pyrazole vs. pyridine: Pyrazole’s dual adjacent nitrogen atoms enhance acidity and metal coordination.
    • Both compounds use -CF₃ and -CN for electronic effects, but fipronil’s sulfinyl group increases oxidative stability and target binding .
Ethiprole
  • Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.
  • Comparison :
    • Ethiprole’s ethylsulfinyl group vs. fipronil’s trifluoromethylsulfinyl: Ethyl group reduces electronegativity, altering pharmacokinetics.
    • Similarities to target compound: Both employ -CF₃ and -CN, but the pyridine ring in the target may offer distinct steric and electronic profiles for receptor interaction .

Substituent Effects on Reactivity and Bioactivity

Compound Core Structure Position 2 Position 3 Position 5 Key Applications
Target Compound Pyridine -CN 3,5-dimethylphenoxy -CF₃ Agrochemical research
Pyrimidine Analog () Pyrimidine -CN Chloro N/A Pharmaceutical intermediates
Fipronil Pyrazole -CN Trifluoromethylsulfinyl -CF₃ (on phenyl) Insecticide
Ethiprole Pyrazole -CN Ethylsulfinyl -CF₃ (on phenyl) Insecticide
  • Electronic Effects: -CF₃ and -CN are strong electron-withdrawing groups, polarizing the aromatic ring and directing electrophilic substitution. Phenoxy groups (electron-donating via resonance) in the target compound may counterbalance -CF₃/-CN effects, enabling tailored reactivity.

Biological Activity

Introduction

The compound 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is a member of the pyridine family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, and applications in various fields, particularly in pharmaceuticals and agriculture.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H12F3NO\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}\text{O}

Synthesis Methods

The synthesis of this compound typically involves the reaction between substituted phenols and trifluoromethyl pyridines. A common method includes:

  • Dissolving 3-chloro-2-cyano-5-trifluoromethyl pyridine in a solvent.
  • Adding an activating agent and heating under reflux.
  • Cooling the reaction mixture to obtain the desired product through filtration and drying .

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Notably, it exhibits:

  • Antimicrobial Activity : Studies indicate significant antimicrobial effects against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases .

The mechanism by which this compound exerts its effects often involves interaction with specific biological targets such as enzymes or receptors. For example:

  • It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced cytokine levels
HerbicidalEffective against certain weeds

Notable Research Findings

  • Antimicrobial Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) that indicates strong antibacterial properties .
  • Anti-inflammatory Research : In vivo studies demonstrated that administration of the compound significantly reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent .
  • Herbicidal Activity : Field trials have shown that this compound can effectively control weed populations without harming crop yields, suggesting its application in agricultural practices .

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-experiment variability. Fit data to a four-parameter logistic curve (Hill equation) with Bayesian hierarchical modeling (Stan or WinBUGS). Report 95% credible intervals for EC₅₀ and Hill slope. Outlier rejection should follow Grubbs’ test (α = 0.01) .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for UPLC-MS analysis. Quantify degradation products (e.g., hydrolyzed cyano groups) using external calibration curves. Compare half-lives (t₁/₂) to Lipinski’s stability criteria for drug-like compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

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